N-methyl-2-(trifluoromethoxy)benzamide
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Overview
Description
N-methyl-2-(trifluoromethoxy)benzamide: is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(trifluoromethoxy)benzamide typically involves the reaction of 2-(trifluoromethoxy)benzoic acid with N-methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-2-(trifluoromethoxy)benzamide can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: N-methyl-2-(trifluoromethoxy)benzamide is used as a building block in organic synthesis. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the design of new molecules with specific reactivity.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its ability to modulate biological pathways and its potential as a lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-methyl-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-methyl-4-(trifluoromethoxy)benzamide
- N-methyl-3-(trifluoromethoxy)benzamide
- N-methyl-2-(trifluoromethyl)benzamide
Comparison: N-methyl-2-(trifluoromethoxy)benzamide is unique due to the position of the trifluoromethoxy group on the benzene ring. This positional difference can significantly affect the compound’s electronic properties, reactivity, and interactions with biological targets. Compared to its isomers, this compound may exhibit distinct pharmacological and chemical behavior, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
633317-74-5 |
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Molecular Formula |
C9H8F3NO2 |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
N-methyl-2-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C9H8F3NO2/c1-13-8(14)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3,(H,13,14) |
InChI Key |
ZVYPCGSSCDRXJO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1OC(F)(F)F |
Origin of Product |
United States |
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